Fmoc-Tyr(3-N3)-OH: Structural Identity and Application in Precision Peptide Synthesis
Fmoc-Tyr(3-N3)-OH: Structural Identity and Application in Precision Peptide Synthesis
Abstract
Fmoc-3-azido-L-tyrosine (Fmoc-Tyr(3-N3)-OH) represents a critical chemical handle in modern peptidomimetics and chemical biology. By introducing an azide moiety at the meta position of the tyrosine phenolic ring, this non-canonical amino acid enables bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a rigorous technical analysis of its physicochemical properties, structural validation, and optimized protocols for solid-phase peptide synthesis (SPPS) and subsequent "click" derivatization.
Part 1: Chemical Identity & Structural Analysis
Physicochemical Specifications
The following data establishes the baseline identity for Fmoc-Tyr(3-N3)-OH. Researchers should verify these parameters against Certificates of Analysis (CoA) upon reagent receipt.
| Parameter | Technical Specification |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-azido-4-hydroxyphenyl)propanoic acid |
| Common Name | Fmoc-3-azido-L-tyrosine |
| CAS Number | 2382114-46-5 |
| Molecular Formula | C₂₄H₂₀N₄O₅ |
| Molecular Weight | 444.44 g/mol (Average) |
| Monoisotopic Mass | 444.1434 Da |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water/DCM.[1][2] |
| Appearance | White to off-white or pale yellow powder. |
| pKa (Phenol) | ~9.5 (Slightly lower than native Tyr due to electron-withdrawing azide). |
Structural Architecture
The molecule consists of three distinct functional domains, each serving a specific role in synthesis and application:
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N-α-Fmoc Group: Provides temporary base-labile protection for the amine, compatible with standard SPPS cycles (deprotection via piperidine).
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Tyrosine Backbone: Maintains the native hydrophobic and hydrogen-bonding interactions of tyrosine, ensuring minimal perturbation to the peptide's biological fold.
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3-Azido Modification: The meta-azide acts as a "chemical warhead." Unlike large fluorescent tags, the small size of the azide group (-N=N=N) allows incorporation into sterically demanding sites without disrupting protein-protein interactions.
Part 2: Experimental Protocols
Stability and Handling (Critical)
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Light Sensitivity: Aryl azides are photosensitive. Exposure to UV or intense ambient light can lead to nitrogen extrusion and formation of reactive nitrenes. Store at -20°C in amber vials.
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Reducing Agents: Avoid exposure to DTT (dithiothreitol), TCEP, or phosphines during purification or storage, as these will reduce the azide to an amine (Staudinger reduction).
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Safety: While the C/N ratio (>3) suggests thermodynamic stability, standard safety precautions for azides should be observed. Avoid metal spatulas if possible to prevent trace metal contamination which could catalyze decomposition.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Fmoc-Tyr(3-N3)-OH couples efficiently using standard carbodiimide or onium salt activation. However, the phenol group is unprotected; while the azide withdraws electrons making the phenol less nucleophilic, O-acylation can still occur.
Recommended Coupling Protocol (0.1 mmol scale):
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Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.
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Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
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Activation:
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Amino Acid: 4.0 eq Fmoc-Tyr(3-N3)-OH
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Activator: 3.9 eq HBTU or HATU
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Base: 8.0 eq DIEA (Diisopropylethylamine)
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Note: Pre-activate for 2-3 minutes in minimum DMF.
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-
Coupling: Add activated solution to resin.[3][4] Shake at Room Temp for 45–60 min.
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Monitoring: Kaiser test may be inconclusive due to steric bulk; Chloranil test is preferred for secondary amines.
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Wash: DMF (5x), DCM (3x).
Troubleshooting O-Acylation: If side-chain esterification occurs (observed as +Mass of amino acid on MS), treat the resin with 20% Piperidine/DMF containing 5% hydrazine for 10 minutes after the coupling step but before the next Fmoc removal. This selectively cleaves the phenolic ester.
On-Resin CuAAC "Click" Reaction
Performing the click reaction on-resin prevents aggregation and simplifies purification.
Reagents:
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Alkyne Ligand: 2.0 eq (relative to resin loading).
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Catalyst: CuI (Copper(I) Iodide) or CuBr·SMe2 (0.5 eq).
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Stabilizer: Ascorbic Acid (5.0 eq) + Sodium Ascorbate (optional, if aqueous buffer used).
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Solvent: DMF/Piperidine (Caution: Piperidine can act as a base for CuAAC but also deprotects Fmoc. If Fmoc is still present, use DIEA).
Workflow:
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Wash resin with degassed DMF.
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Dissolve Alkyne and Copper source in degassed DMF/DIEA (95:5).
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Add to resin and agitate under N₂ atmosphere for 4–16 hours.
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Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces.
Part 3: Visualization of Workflow
The following diagram illustrates the integration of Fmoc-Tyr(3-N3)-OH into a peptide sequence and its subsequent bioorthogonal activation.
Figure 1: Strategic workflow for incorporating Fmoc-Tyr(3-N3)-OH via SPPS followed by on-resin click derivatization.
Part 4: Applications in Drug Discovery[5][6]
Photo-Affinity Labeling
While primarily used for click chemistry, aryl azides are also photo-activatable. Upon UV irradiation (254–365 nm), the azide generates a nitrene intermediate that can insert into nearby C-H or N-H bonds. This allows Fmoc-Tyr(3-N3)-OH to serve as a dual-purpose probe:
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Enrichment: Click biotin to the azide for pull-down assays.
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Crosslinking: UV-activate to covalently bind interacting proteins.
Peptidomimetic Stability
Substitution at the 3-position of the tyrosine ring imposes steric constraints that can restrict the rotation of the side chain (
References
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PubChem. (2021).[2][5] Fmoc-Tyr(3-N3)-OH Compound Summary. National Library of Medicine. [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
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Tang, W., & Becker, M. L. (2014). Click chemistry in degradable biomaterials: Synthesis and functionalization. Chemical Society Reviews, 43(20), 7013-7069. [Link]
